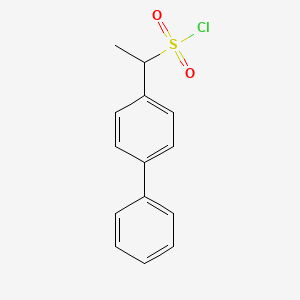
1-(4-Phenylphenyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C14H13ClO2S and a molecular weight of 280.77 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a biphenyl moiety. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride can be achieved through several methods:
-
Synthetic Routes and Reaction Conditions
- One common method involves the reaction of 1-(4-Phenylphenyl)ethane-1-thiol with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
- Another approach uses disulfides or thiols in the presence of oxidative chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a continuous flow system .
-
Industrial Production Methods
Chemical Reactions Analysis
1-(4-Phenylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
-
Types of Reactions
-
Common Reagents and Conditions
- Typical reagents include amines, alcohols, and bases like pyridine or triethylamine. Reaction conditions often involve mild temperatures and solvents like dichloromethane or tetrahydrofuran .
-
Major Products
Scientific Research Applications
1-(4-Phenylphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
-
Chemistry
-
Biology and Medicine
-
Industry
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile:
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-(4-Phenylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides:
-
Similar Compounds
Benzenesulfonyl chloride: Similar in reactivity but lacks the biphenyl moiety.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of the ethane chain.
Methanesulfonyl chloride: Simpler structure with a single carbon chain.
-
Uniqueness
Properties
Molecular Formula |
C14H13ClO2S |
|---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
1-(4-phenylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO2S/c1-11(18(15,16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
ZGGCTLGFAVBCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















